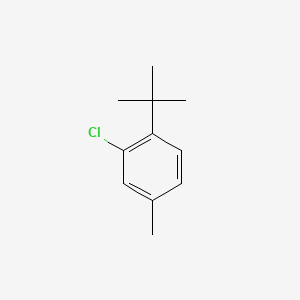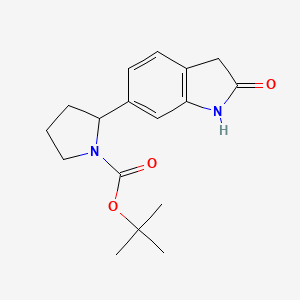
6-(1-t-Butoxycarbonylpyrrolidin-2-yl)oxindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-t-Butoxycarbonylpyrrolidin-2-yl)oxindole is a compound that belongs to the oxindole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound features an oxindole core with a pyrrolidine ring substituted at the 6-position and a t-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it a valuable target for synthetic and medicinal chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-t-Butoxycarbonylpyrrolidin-2-yl)oxindole typically involves the following steps:
-
Formation of the Oxindole Core: : The oxindole core can be synthesized through various methods, including cyclization reactions of ortho-substituted anilines with carbonyl compounds. One common method involves the use of pre-existing oxindole cores, which are functionalized to introduce the desired substituents .
-
Introduction of the Pyrrolidine Ring: : The pyrrolidine ring can be introduced through cyclization reactions involving suitable precursors. For example, the reaction of N-Boc-protected amino acids with oxindole derivatives can lead to the formation of the desired pyrrolidine-substituted oxindole .
-
Protection of the Nitrogen Atom: : The t-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom of the pyrrolidine ring. This is typically achieved using Boc anhydride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes that minimize the use of hazardous reagents and conditions. Transition metal-free methods and visible light-induced reactions have been explored to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the oxindole core. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) .
-
Reduction: : Reduction reactions can be performed on the oxindole core or the pyrrolidine ring. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents .
-
Substitution: : The compound can undergo substitution reactions, particularly at the nitrogen atom of the pyrrolidine ring. Reagents such as alkyl halides and acyl chlorides are used for these reactions .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxindole core can lead to the formation of oxindole N-oxides, while reduction can yield reduced oxindole derivatives .
Aplicaciones Científicas De Investigación
6-(1-t-Butoxycarbonylpyrrolidin-2-yl)oxindole has a wide range of applications in scientific research:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, including spirocyclic oxindoles and other heterocyclic compounds .
-
Biology: : It serves as a probe for studying biological processes and interactions, particularly those involving protein-ligand interactions .
-
Medicine: : The compound has potential therapeutic applications, including as a precursor for the development of drugs targeting specific proteins and pathways .
-
Industry: : It is used in the development of new materials and catalysts for industrial processes .
Mecanismo De Acción
The mechanism of action of 6-(1-t-Butoxycarbonylpyrrolidin-2-yl)oxindole involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a PROTAC (proteolysis-targeting chimera) moiety, recruiting the CRL4DCAF11 E3 ubiquitin ligase complex for targeted protein degradation . This mechanism involves the formation of a ternary complex between the compound, the target protein, and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein .
Comparación Con Compuestos Similares
Similar Compounds
Spiroindole: Spiroindole compounds feature a spirocyclic structure fused to the indole core.
2-Oxindole: 2-Oxindole and its derivatives are closely related to the oxindole core of the compound.
Uniqueness
6-(1-t-Butoxycarbonylpyrrolidin-2-yl)oxindole is unique due to the presence of the t-butoxycarbonyl-protected pyrrolidine ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of more complex molecules and a useful tool in medicinal chemistry .
Propiedades
Número CAS |
199328-36-4 |
|---|---|
Fórmula molecular |
C17H22N2O3 |
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-oxo-1,3-dihydroindol-6-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(21)19-8-4-5-14(19)12-7-6-11-10-15(20)18-13(11)9-12/h6-7,9,14H,4-5,8,10H2,1-3H3,(H,18,20) |
Clave InChI |
SSVSXQGIAZXBIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C2=CC3=C(CC(=O)N3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


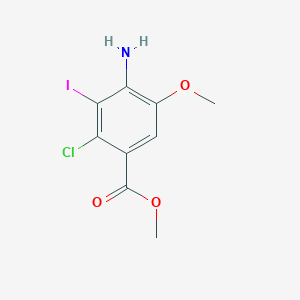
![3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B13982362.png)
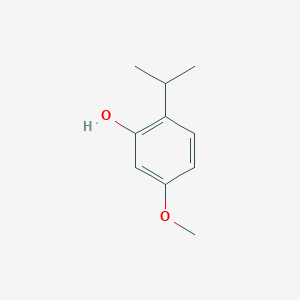
![Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)
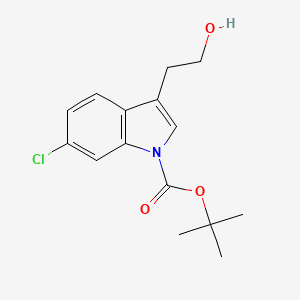
![(R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13982378.png)
![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile](/img/structure/B13982385.png)


